Bis(2,4-di-tert-butylphenyl) hydrogen phosphate
Overview
Description
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is a chemical compound that has been the subject of various studies due to its potential applications and interesting chemical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into related phosphorus-containing compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related phosphorus compounds often involves the reaction of organosilicon or organophosphorus reagents with other chemical entities. For instance, bis(tert-butylsilyl)decatungstophosphate was synthesized through phase-transfer conditions by reacting t-BuSiCl3 with Cs7[(gamma-PW10O36)].xH2O[“]. Similarly, 2,2'-Methylene-bis(4-tert-butylphenyl) phosphate chloride was synthesized using a dropwise addition of a binding agent and catalyst triethylamine with 2,2'-methylene-bis(4-tert-butylphenol) and phosphorus oxychloride[“]. These methods provide a foundation for the synthesis of bis(2,4-di-tert-butylphenyl) hydrogen phosphate by suggesting potential reagents and catalysts that could be used in its preparation.
Molecular Structure Analysis
The molecular structure of phosphorus compounds is often complex and can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the structure of bis(ethane-1,2-diolato)(tetraphenylporphyrinato)phosphorus(V) chloride was confirmed by X-ray diffraction, showing an octahedral coordination around the phosphorus atom[“]. Similarly, the structure of bis{[2-(4-tert-butyl)phen]ethyl}phosphine sulfide was determined using single-crystal XRD and other spectroscopic methods, revealing a four-coordinated phosphorus atom[“]. These studies highlight the importance of advanced analytical techniques in determining the detailed molecular structure of phosphorus compounds.
Chemical Reactions Analysis
Phosphorus compounds can undergo various chemical reactions, including redox processes, ligand exchange, and coordination with metals. For instance, 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene reacted with alcohols to give a chiral cyclometallated complex[“]. The reactivity of the bis(tert-butylsilyl)decatungstophosphate with Me2SiCl2 to yield a hybrid anion with a heterosilylated network is another example of the chemical versatility of these compounds[“]. These reactions are indicative of the types of chemical transformations that bis(2,4-di-tert-butylphenyl) hydrogen phosphate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus compounds are influenced by their molecular structure and the nature of their substituents. Sterically hindered phosphorus compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, exhibit unique properties as reflected in their NMR spectra and X-ray crystallography studies[“]. The redox properties of these compounds can also be investigated using electrochemical measurements[“]. The thermal stability and phase behavior can be characterized using methods like DSC, as seen in the study of 2,2'-Methylene-bis(4-tert-butylphenyl) phosphate chloride[“]. These properties are crucial for understanding the behavior of bis(2,4-di-tert-butylphenyl) hydrogen phosphate in various conditions.
Scientific research applications
1. Role in Synthesis of Novel Materials
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate has been investigated in the context of synthesizing novel materials. For example, it has been used in the synthesis of compounds with two low-coordinate phosphorus centers, which are bridged by a sterically encumbered phenylene unit. This synthesis is notable for accessing materials with unique structural and chemical properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
2. Impact on Cell Growth in Biopharmaceutical Industry
In the biopharmaceutical industry, Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP), a leachate from polyethylene films, has shown to have negative effects on Chinese hamster ovary (CHO) cell growth and productivity. Studies have highlighted the importance of switching to alternative single-use system plastics that do not leach bDtBPP to potentially enhance cell productivity (Harper, Xie, & Connolly, 2021).
3. Occurrences in Airborne Particulate Matters
Research has also focused on the occurrences of Bis(2,4-di-tert-butylphenyl) phosphate in airborne particulate matters. The study explores its environmental fate and transformations, indicating its broad distribution and environmental impact (Liu et al., 2020).
4. Synthesis of Nucleating Agents
This compound has been used in the synthesis of nucleating agents like NA-11, demonstrating its utility in chemical synthesis and material science applications (Bei, 2007).
5. Identification in Bioprocess Containers
Its identification as a leachable compound from bioprocess containers, particularly detrimental to cell growth, is significant in the context of biopharmaceutical manufacturing. This highlights the need for careful material selection in bioprocess equipment (Hammond et al., 2013).
6. Synthesis of Antioxidants
The compound has been involved in the synthesis of antioxidants like Bis(2,4-di-tert-butyl-phenyl) pentaerythritol diphosphite, showcasing its role in creating compounds that prevent oxidative degradation in materials (Li Ruiduan & Dai Chuanbo, 2015).
properties
IUPAC Name |
bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43O4P/c1-25(2,3)19-13-15-23(21(17-19)27(7,8)9)31-33(29,30)32-24-16-14-20(26(4,5)6)18-22(24)28(10,11)12/h13-18H,1-12H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSEWUOWPVZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016851 | |
Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate | |
CAS RN |
69284-93-1 | |
Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis (2,4-di-tert-butylphenyl) hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.